4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide
Overview
Description
4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide is a complex organic compound that belongs to the class of anilides Anilides are aromatic amides derived from aniline, which is a primary aromatic amine This compound is characterized by the presence of an anilino group, a phenoxyethyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anilino Intermediate: The reaction begins with the acylation of aniline to form the anilino intermediate. This step involves the reaction of aniline with an acyl chloride or anhydride under basic conditions.
Thioether Formation: The anilino intermediate is then reacted with a thiol compound to introduce the thioether linkage. This step is typically carried out under mild conditions using a suitable base.
Coupling with Phenoxyethyl Group: The final step involves the coupling of the thioether intermediate with a phenoxyethyl halide or tosylate. This step is usually performed under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted anilides, thioethers.
Scientific Research Applications
4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide can be compared with other similar compounds, such as:
Anilides: Compounds like N-phenylacetamide and N-phenylbutanamide share structural similarities but differ in their functional groups and properties.
Thioethers: Compounds like thioanisole and phenylthioethanol have similar thioether linkages but differ in their overall structure and reactivity.
Phenoxyethyl Derivatives: Compounds like phenoxyethanol and phenoxyethylamine have similar phenoxyethyl groups but differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(2-anilino-2-oxoethyl)sulfanyl-N-(2-phenoxyethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-19(21-13-14-25-18-10-5-2-6-11-18)12-7-15-26-16-20(24)22-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMVFWYSXBTZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)NCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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